molecular formula C16H11FN4OS B11392994 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11392994
M. Wt: 326.4 g/mol
InChI Key: ALUXVPJLEBLWDK-QPJJXVBHSA-N
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Description

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methylfuran moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Thiadiazole Moiety: The triazole intermediate is then reacted with sulfur and other reagents to introduce the thiadiazole moiety.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl halides and palladium catalysts.

    Incorporation of the Methylfuran Group: Finally, the methylfuran group is attached through a similar coupling reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Its planar structure may allow it to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(E)-2-(4-methylphenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the fluorophenyl group in 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s interaction with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-10-13(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-4-11-2-5-12(17)6-3-11/h2-9H,1H3/b7-4+

InChI Key

ALUXVPJLEBLWDK-QPJJXVBHSA-N

Isomeric SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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